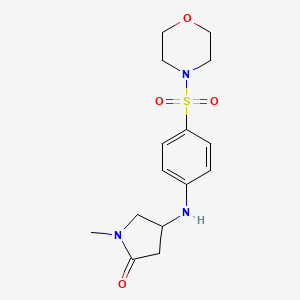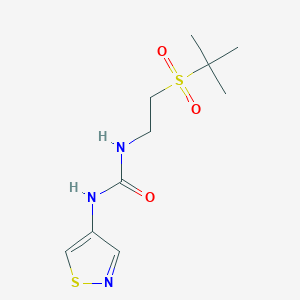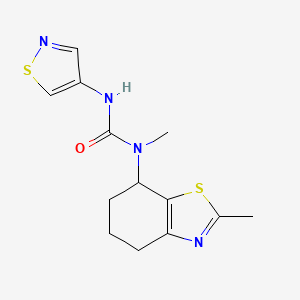
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide, also known as DIQC, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIQC is a quinoline-carboxamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
作用機序
The mechanism of action of N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide is not fully understood, but it has been proposed that N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide exerts its anticancer effects by inhibiting the activity of topoisomerase IIα, which is an enzyme involved in DNA replication and repair. N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been shown to induce DNA damage, which can lead to apoptosis in cancer cells. In addition, N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of inflammation.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of topoisomerase IIα activity, the induction of DNA damage, the inhibition of pro-inflammatory cytokine production, and the reduction of edema in animal models of inflammation. N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
実験室実験の利点と制限
One advantage of using N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its low toxicity, which makes it a suitable candidate for in vivo studies. In addition, N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has shown promising results in preclinical studies as an anticancer agent, an anti-inflammatory agent, and an antifungal agent. However, one limitation of using N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide, including the investigation of its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and fungal infections. In addition, further studies are needed to elucidate the mechanism of action of N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the improvement of N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide's solubility in water could facilitate its clinical translation. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in vivo could provide valuable information for its clinical use.
合成法
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been synthesized through various methods, including a one-pot synthesis method, a microwave-assisted method, and a solvent-free method. The one-pot synthesis method involves the reaction of 2-aminobenzophenone with 2,3-dihydro-1H-inden-2-ylmethanamine and 3,4-dihydro-2H-pyran-2,5-dione in the presence of acetic acid and ethanol. The microwave-assisted method involves the reaction of 2-aminobenzophenone with 2,3-dihydro-1H-inden-2-ylmethanamine and ethyl 3-oxobutanoate in the presence of potassium carbonate and acetonitrile under microwave irradiation. The solvent-free method involves the reaction of 2-aminobenzophenone with 2,3-dihydro-1H-inden-2-ylmethanamine and ethyl 3-oxobutanoate under solvent-free conditions using a mortar and pestle.
科学的研究の応用
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has shown promising results in preclinical studies as an anticancer agent, an anti-inflammatory agent, and an antifungal agent. N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα and inducing DNA damage. N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models of inflammation. In addition, N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-7-3-6-18-17(19)10-16(12-21-18)20(24)22-11-13-8-14-4-1-2-5-15(14)9-13/h1-2,4-5,10,12-13H,3,6-9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVBILHRSAEVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)C(=O)NCC3CC4=CC=CC=C4C3)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-2-ylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-imidazo[1,2-a]pyrazin-8-yl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B7435508.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methyl-5,6,7,8-tetrahydroquinolin-4-yl)methanamine](/img/structure/B7435516.png)

![1-tert-butyl-N-(1-cyclopentylpyrazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7435533.png)
![1-[6-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridin-2-yl]ethanol](/img/structure/B7435541.png)
![3-methyl-N-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7435548.png)
![Ethyl 1-methyl-4-[(3-propan-2-yltriazolo[4,5-d]pyrimidin-7-yl)amino]pyrrole-2-carboxylate](/img/structure/B7435554.png)
![N-(3,5-difluoro-4-pyrrolidin-1-ylphenyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7435556.png)
![1-[1-(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)azetidin-3-yl]pyrrolidin-2-one](/img/structure/B7435572.png)

![1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol](/img/structure/B7435587.png)

![oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7435610.png)
![2-[(3aS,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B7435614.png)